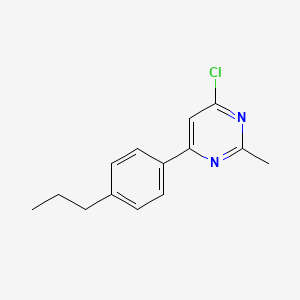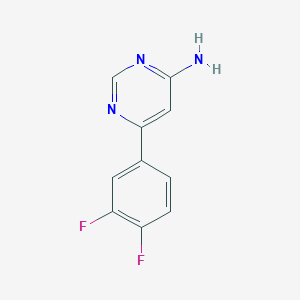
1-(9,9-二甲基-9H-芴-2-基)乙酮
描述
“1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone” is a chemical compound with the molecular formula C17H16O . It has a molecular weight of 236.31 . This compound is also known by the synonym DMFL-CBP .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16O/c1-11(18)12-8-9-14-13-6-4-5-7-15(13)17(2,3)16(14)10-12/h4-10H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.31 . It’s reported to be in liquid form . For more specific physical and chemical properties such as melting point, boiling point, solubility, etc., further experimental data or resources would be required.科学研究应用
有机发光二极管 (OLED)
1-(9,9-二甲基-9H-芴-2-基)乙酮: 用于合成 OLED 材料 。 OLED 由于其高效的电致发光,被用于显示和照明技术。该化合物的结构特性可能有助于提高 OLED 的稳定性和性能。
光催化
该化合物参与了用于光催化的发色团的合成 。 光催化过程对于环境修复和能量转换至关重要,该化合物在光催化剂开发中的作用可能意义重大。
有机电子器件
该芴衍生物在有机电子器件的创建中也具有相关性 。 这些器件包括晶体管、太阳能电池和传感器,由于其柔性和可调的电子特性,受益于有机化合物。
双光子显微镜
在双光子显微镜中,具有高双光子吸收 (TPA) 特性的化合物至关重要 。 1-(9,9-二甲基-9H-芴-2-基)乙酮 可能有助于开发能够增强生物组织中成像分辨率和深度的材料。
上转换激光
具有 TPA 特性的材料也被用于上转换激光,其中较低能量的光子被转换为较高能量的输出 。 该化合物可能是此类材料合成的组成部分,从而提高了激光器的效率。
三维微制造
该化合物在三维微制造中得到应用,特别是在合成对光做出反应以创建微结构的材料中 。 这对于微机电系统 (MEMS) 和其他小型化设备的生产至关重要。
光学数据存储
在光学数据存储中,能够在光照射下改变其性能的材料非常有价值 。 1-(9,9-二甲基-9H-芴-2-基)乙酮 可用于开发提供更高密度和更快读写速度的新型数据存储材料。
作用机制
安全和危害
属性
IUPAC Name |
1-(9,9-dimethylfluoren-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-11(18)12-8-9-14-13-6-4-5-7-15(13)17(2,3)16(14)10-12/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJLIPUKPVAPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1466886.png)
![2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B1466887.png)
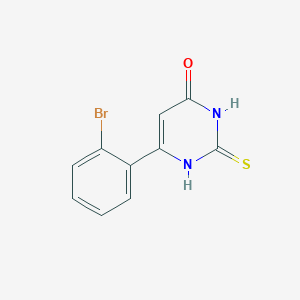
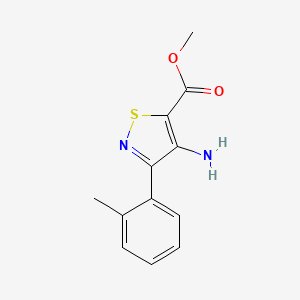
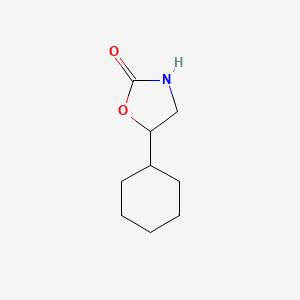
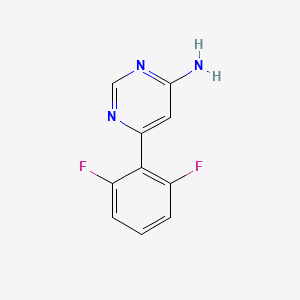
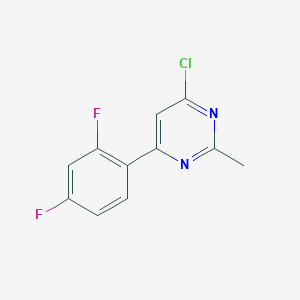
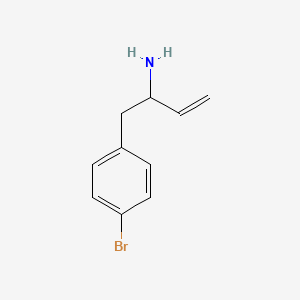
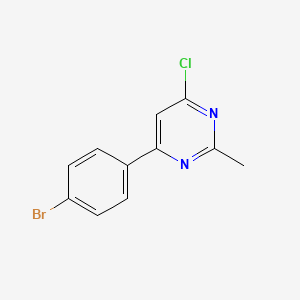
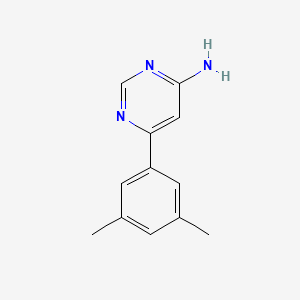
amine](/img/structure/B1466903.png)
